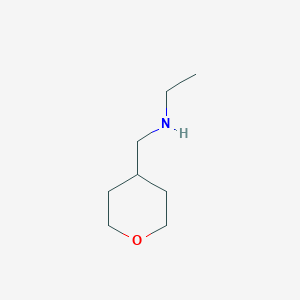
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is a chemical compound that serves as a key intermediate or structural motif in various chemical syntheses. It is characterized by the presence of a tetrahydropyran ring, which is a six-membered oxygen-containing heterocycle, attached to an ethanamine moiety. This structure is versatile and can be modified to produce compounds with different biological activities or chemical properties.
Synthesis Analysis
The synthesis of compounds related to N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine has been described in the literature. For instance, a series of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines were synthesized as monoamine reuptake inhibitors, indicating the potential for creating biologically active compounds using this tetrahydropyran structure as a starting point . Another study reported the synthesis of a key intermediate for the CCR5 antagonist TAK-779, which involved reductive alkylation and alkylation steps starting from tetrahydro-4H-pyran-4-one, demonstrating the utility of the tetrahydropyran ring in medicinal chemistry . Additionally, the condensation of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine with aromatic aldehydes and ketones followed by reduction was used to produce secondary amines of the tetrahydropyran series, showcasing the chemical reactivity of such compounds .
Molecular Structure Analysis
The molecular structure of compounds containing the N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine motif is characterized by the presence of the tetrahydropyran ring. This ring can participate in complexation reactions, as seen in a study where a tetradentate ligand resulting from the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine formed a cadmium complex with a distorted octahedral geometry . The tetrahydropyran ring's ability to engage in such complexation reactions highlights its potential as a chelating agent in coordination chemistry.
Chemical Reactions Analysis
The tetrahydropyran moiety in N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine can undergo various chemical transformations. For example, the condensation with aromatic aldehydes and ketones followed by reduction can yield secondary amines . This indicates that the tetrahydropyran ring can be functionalized to create a diverse array of chemical entities. The reductive alkylation and alkylation reactions used in the synthesis of a CCR5 antagonist intermediate further demonstrate the chemical versatility of this structure .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine are not detailed in the provided papers, the studies do suggest that compounds with the tetrahydropyran structure can exhibit good metabolic stability and wide ligand selectivity . These properties are crucial for the development of pharmaceutical agents, as they can influence a compound's pharmacokinetics and pharmacodynamics. The ability to form stable complexes with metals, as shown by the cadmium complexation , also suggests potential applications in materials science and catalysis.
Scientific Research Applications
Chemotherapy Augmentation
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine, known as DPPE (tesmilifene), has been studied for its potential to augment chemotherapy cytotoxicity. Specifically, a Phase III study explored the combination of DPPE with doxorubicin in treating metastatic breast cancer. Although the combination did not show advantages in response rate or progression-free survival, it demonstrated a significantly superior overall survival compared to doxorubicin alone. This suggests potential benefits in survival outcomes when DPPE is used alongside chemotherapy agents, warranting further investigation (Reyno et al., 2004).
Hormetic Effects and Chemotherapy Sensitization
DPPE has demonstrated hormetic effects on DNA synthesis in vitro, particularly in Michigan Cancer Foundation-7 human breast cancer cells. It sensitizes cancer cells expressing multiple drug resistance phenotype, making them more susceptible to chemotherapy agents like anthracyclines and taxanes. This attribute of DPPE, coupled with its interaction with histamine at CYP3A4 and induction of high levels of prostacyclin, suggests its role in modulating intracellular concentrations of arachidonate products. These are implicated in increased cancer cell proliferation and metastasis, indicating DPPE's potential in improving chemotherapy effectiveness and survival outcomes in metastatic breast cancer patients (Brandes, 2008).
Metabolism and Pharmacokinetics
Lanicemine (AZD6765), another compound structurally similar to N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine, was studied for its metabolism and pharmacokinetics in healthy subjects. The study highlighted lanicemine as a low-clearance compound, majorly excreted via urinary pathways. Understanding the metabolism and excretion pathways is crucial for the clinical application of such compounds, ensuring safety and efficacy in therapeutic settings (Guo et al., 2015).
Prostate Cancer Therapy
A clinical assessment of DPPE in combination with cyclophosphamide for advanced hormonally unresponsive prostate cancer indicated significant activity. Most patients showed partial or complete resolution of symptoms with relatively low toxicity. The regimen was particularly noted for its protective effect on normal tissues, including bone marrow, gut, and hair, highlighting its potential as a therapeutic option for metastatic prostate cancer (Brandes et al., 1995).
Safety and Hazards
properties
IUPAC Name |
N-(oxan-4-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-9-7-8-3-5-10-6-4-8/h8-9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIBNYIRDDCSOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649242 |
Source


|
| Record name | N-[(Oxan-4-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914260-86-9 |
Source


|
| Record name | N-[(Oxan-4-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




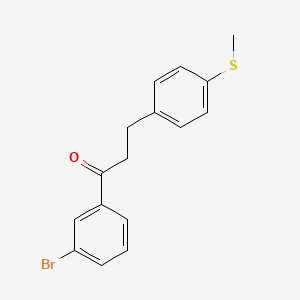


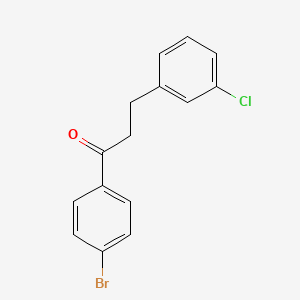

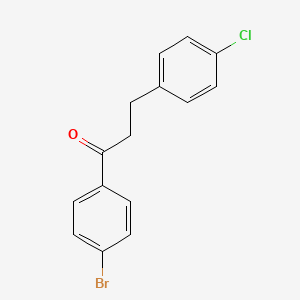
![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292969.png)
![5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292970.png)
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1292976.png)
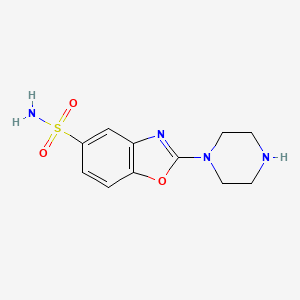
![[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292979.png)